Cas no 851948-11-3 (ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 5-[(2-ethoxybenzoyl)amino]-3,4-dihydro-3-(4-methylphenyl)-4-oxo-, ethyl ester
- 851948-11-3
- AKOS024590084
- ethyl 5-[(2-ethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- EU-0060056
- AB00670248-01
- F0641-0165
- ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
-
- Inchi: 1S/C25H23N3O5S/c1-4-32-19-9-7-6-8-17(19)22(29)26-23-20-18(14-34-23)21(25(31)33-5-2)27-28(24(20)30)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3,(H,26,29)
- InChI Key: VIGDLUJHIGLVCG-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(C)C=C2)C(=O)C2=C(NC(=O)C3=CC=CC=C3OCC)SC=C12
Computed Properties
- Exact Mass: 477.13584202g/mol
- Monoisotopic Mass: 477.13584202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 797
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126Ų
- XLogP3: 5.2
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0165-1mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-100mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-2μmol |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-5mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-50mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-20μmol |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-15mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-25mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-75mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0641-0165-4mg |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-11-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on ethyl 5-(2-ethoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Ethyl 5-(2-Ethoxybenzamido)-3-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate: A Comprehensive Overview
The compound with CAS No 851948-11-3, known as Ethyl 5-(2-Ethoxybenzamido)-3-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a thienopyridazine core with various substituents that contribute to its diverse chemical properties and potential applications.
Thienopyridazines are a class of heterocyclic compounds that combine the structural features of thiophene and pyridazine rings. The presence of the thienopyridazine moiety in this compound is particularly interesting due to its potential to exhibit bioactivity and electronic properties that make it suitable for various applications. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery, where they are often used as scaffolds for developing new therapeutic agents.
The substituents attached to the thienopyridazine ring in this compound further enhance its chemical diversity and functionality. The 2-Ethoxybenzamido group introduces an amide functionality, which is known for its ability to form hydrogen bonds and participate in various biochemical interactions. This feature makes the compound potentially useful in medicinal chemistry, where such interactions are crucial for drug-target binding.
Additionally, the 4-Methylphenyl group attached to the molecule adds an aryl substituent that can influence the compound's stability, solubility, and bioavailability. Aryl groups are often used in drug design to improve pharmacokinetic properties and enhance the molecule's ability to cross biological membranes.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of routes. Researchers have explored both traditional organic synthesis techniques and modern methodologies, such as microwave-assisted synthesis and catalytic processes, to optimize the production of this compound. These efforts have not only improved the yield but also reduced the environmental impact of its synthesis.
The application of Ethyl 5-(2-Ethoxybenzamido)-3-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate extends beyond medicinal chemistry into materials science. Its electronic properties make it a candidate for use in organic electronics, where it could serve as a component in light-emitting diodes (LEDs) or other electronic devices. The thienopyridazine core's ability to undergo redox reactions also positions this compound as a potential candidate for energy storage applications.
In terms of biological activity, preliminary studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties. These findings suggest that it could be developed into a therapeutic agent for treating conditions associated with inflammation and oxidative stress. However, further research is required to fully understand its mechanism of action and safety profile.
The structural complexity of this compound also presents challenges in terms of characterization and analysis. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its structure and purity. Researchers have employed these techniques to gain deeper insights into the molecule's conformational dynamics and stability under different conditions.
Looking ahead, the development of novel derivatives of this compound holds significant potential for expanding its applications. By modifying specific substituents or introducing new functional groups, scientists can tailor the molecule's properties to suit specific needs in drug design or materials science.
In conclusion, Ethyl 5-(2-Ethoxybenzamido)-3-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development.
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